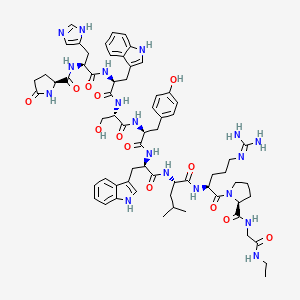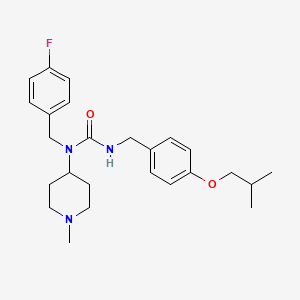
Pimavansérine
Vue d'ensemble
Description
Le Pimavanserin est un antipsychotique atypique vendu sous le nom de marque Nuplazid. Il est principalement utilisé pour traiter les hallucinations et les délires associés à la psychose de la maladie de Parkinson. Contrairement aux autres antipsychotiques, le pimavanserin n’agit pas comme un antagoniste des récepteurs de la dopamine. Au lieu de cela, il fonctionne comme un agoniste inverse et un antagoniste aux récepteurs de la sérotonine 5-HT2A, ce qui le rend unique dans sa classe .
Applications De Recherche Scientifique
Pimavanserin has a wide range of scientific research applications, including:
Medicine: It is used to treat hallucinations and delusions in Parkinson’s disease psychosis and is being studied for other psychiatric disorders such as Alzheimer’s disease psychosis, schizophrenia, and major depressive disorder
Chemistry: The compound’s unique structure and reactivity make it a subject of interest in synthetic organic chemistry.
Industry: Pimavanserin’s production methods and optimization are studied to improve industrial-scale synthesis.
Mécanisme D'action
Le pimavanserin agit comme un agoniste inverse et un antagoniste aux récepteurs de la sérotonine 5-HT2A avec une forte affinité de liaison. Il a également une affinité plus faible pour les récepteurs de la sérotonine 5-HT2C . Contrairement aux autres antipsychotiques, le pimavanserin ne bloque pas les récepteurs de la dopamine, ce qui contribue à éviter les effets secondaires moteurs généralement associés aux antagonistes de la dopamine . L’action sélective du composé sur les récepteurs de la sérotonine est considérée comme contribuant à son efficacité dans le traitement de la psychose sans exacerber les symptômes moteurs .
Analyse Biochimique
Biochemical Properties
Pimavanserin primarily acts as an antagonist and inverse agonist at serotonin 5HT2A receptors, with less potent actions at serotonin 5HT2C receptors . By binding to these receptors, pimavanserin modulates the serotonin signaling pathways, which are implicated in the pathophysiology of psychosis. The interaction with serotonin receptors helps to alleviate hallucinations and delusions without exacerbating motor symptoms in Parkinson’s disease patients .
Cellular Effects
Pimavanserin influences various cellular processes, particularly in neurons. By modulating serotonin 5HT2A and 5HT2C receptors, pimavanserin affects cell signaling pathways, leading to changes in gene expression and cellular metabolism . This modulation helps to restore the balance between dopamine and serotonin systems in the brain, which is crucial for managing psychotic symptoms in Parkinson’s disease .
Molecular Mechanism
At the molecular level, pimavanserin exerts its effects by binding to serotonin 5HT2A receptors as an antagonist and inverse agonist . This binding inhibits the receptor’s activity, reducing the downstream signaling that contributes to psychotic symptoms. Additionally, pimavanserin’s interaction with serotonin 5HT2C receptors further modulates the serotonin system, enhancing its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, pimavanserin has demonstrated stability and sustained efficacy over time. Studies have shown that pimavanserin maintains its pharmacological activity without significant degradation, ensuring consistent therapeutic effects . Long-term studies in vitro and in vivo have indicated that pimavanserin continues to modulate serotonin receptors effectively, providing lasting relief from psychotic symptoms .
Dosage Effects in Animal Models
Animal model studies have revealed that the effects of pimavanserin vary with different dosages. At therapeutic doses, pimavanserin effectively reduces psychotic symptoms without causing significant adverse effects . At higher doses, some toxic effects have been observed, highlighting the importance of dose optimization in clinical settings .
Metabolic Pathways
Pimavanserin is metabolized primarily in the liver, involving enzymes such as cytochrome P450 3A4 . The metabolic pathways of pimavanserin lead to the formation of various metabolites, which are then excreted from the body. The interaction with cytochrome P450 3A4 is crucial for the drug’s metabolism and clearance .
Transport and Distribution
Within cells and tissues, pimavanserin is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the drug’s localization to target sites, ensuring its therapeutic efficacy. Pimavanserin’s distribution is essential for its action on serotonin receptors in the brain .
Subcellular Localization
Pimavanserin’s subcellular localization is primarily within the neuronal cells, where it interacts with serotonin receptors on the cell membrane . The drug’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its effective action on the intended receptors .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le pimavanserin peut être synthétisé par différentes méthodes. Une méthode courante implique l’utilisation du 4-hydroxybenzaldéhyde comme matière de départ, qui subit une série de réactions comprenant l’éthérification, l’amination réductrice et la formation d’urée pour donner le produit final . Une autre méthode commence avec le 4-fluorobenzaldéhyde et la 4-amino-1-méthylpipéridine, qui réagissent en présence de dichlorométhane et d’acide acétique, suivies d’une réduction par le borohydrure de sodium .
Méthodes de production industrielle
La production industrielle du pimavanserin implique généralement l’optimisation des voies de synthèse pour garantir un rendement élevé et une pureté optimale. Par exemple, une voie de synthèse pratique à partir du 4-hydroxybenzaldéhyde et de la (4-fluorophényl)méthanamine a été développée, atteignant une pureté de 99,84 % et un rendement total de 46 % . Cette méthode utilise des conditions de réaction douces et des matières de départ peu coûteuses, ce qui la rend adaptée à la production à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
Le pimavanserin subit diverses réactions chimiques, notamment :
Oxydation : Le pimavanserin peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.
Réduction : Le composé peut être réduit en utilisant des réactifs comme le borohydrure de sodium.
Substitution : Le pimavanserin peut subir des réactions de substitution, en particulier impliquant ses cycles aromatiques.
Réactifs et conditions courants
Les réactifs courants utilisés dans la synthèse et les réactions du pimavanserin comprennent :
Borohydrure de sodium : Utilisé pour les réactions de réduction.
Dichlorométhane : Utilisé comme solvant dans diverses réactions.
Acide acétique : Utilisé comme catalyseur dans certaines réactions.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’amination réductrice des intermédiaires conduit à la formation du pimavanserin lui-même .
Applications de la recherche scientifique
Le pimavanserin a une large gamme d’applications de recherche scientifique, notamment :
Comparaison Avec Des Composés Similaires
Le pimavanserin est comparé à d’autres composés antipsychotiques tels que :
Le caractère unique du pimavanserin réside dans son action sélective sur les récepteurs de la sérotonine 5-HT2A sans activité dopaminergique significative, ce qui en fait une option précieuse pour les patients atteints de psychose de la maladie de Parkinson .
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-1-(1-methylpiperidin-4-yl)-3-[[4-(2-methylpropoxy)phenyl]methyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34FN3O2/c1-19(2)18-31-24-10-6-20(7-11-24)16-27-25(30)29(23-12-14-28(3)15-13-23)17-21-4-8-22(26)9-5-21/h4-11,19,23H,12-18H2,1-3H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEWSXXUOLRFBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90990906 | |
| Record name | Pimavanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90990906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
604.2±55.0 | |
| Record name | Pimavanserin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05316 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Parkinson's disease psychosis (PDP) is a imbalance of serotonin and dopamine from disruption of the normal balance between the serotonergic and dopaminergic receptors and neurotransmitters in the brain. The mechanism by which pimavanserin treats hallucinations and delusions associated with Parkinson’s disease psychosis is not fully established. It is possible that pimavanserin acts via inverse agonist and antagonist activity at serotonin 5-HT2A receptors with limited effects on serotonin 5-HT2C receptors. Pimavanserin is an inverse agonist and antagonist of serotonin 5-HT2A receptors with high binding affinity, demonstrating low binding affinity to serotonin 5-HT2C receptors. In addition, this drug exhibits low affinity binding to sigma 1 receptors. Pimavanserin lacks activity at muscarinic, dopaminergic, adrenergic, and histaminergic receptors, preventing various undesirable effects typically associated with antipsychotics. | |
| Record name | Pimavanserin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05316 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
706779-91-1 | |
| Record name | Pimavanserin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=706779-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pimavanserin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0706779911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pimavanserin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05316 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pimavanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90990906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIMAVANSERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ963P0DIK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
117-119 | |
| Record name | Pimavanserin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05316 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



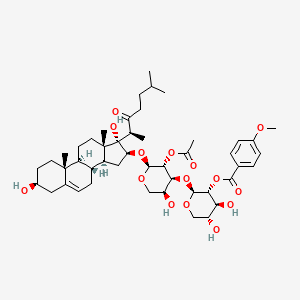


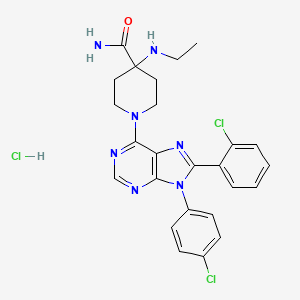

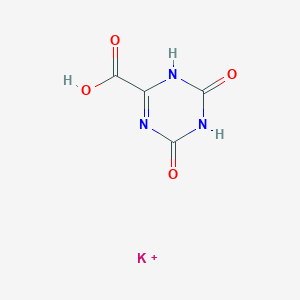

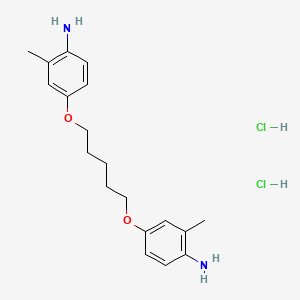

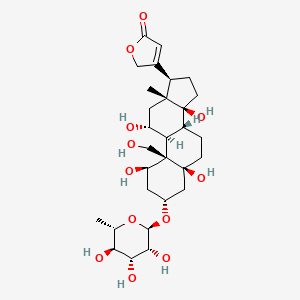
![(3Z,12E)-3,12-Dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione](/img/structure/B1677817.png)

